4-Amino-5-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCYITPLDKUZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617313 | |
| Record name | 5-Methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-68-7 | |
| Record name | 5-Methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Process Optimization for 4 Amino 5 Methylpyrimidine and Its Key Intermediates
Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis
The construction of the pyrimidine core of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) can be efficiently achieved through several strategic approaches. These methods primarily involve the condensation of a three-carbon component with an amidine. Two prominent and scalable routes utilize either 2-cyanoacetamide (B1669375) or malononitrile (B47326) as the starting material.
Utilizing 2-Cyanoacetamide and Vilsmeier Reagent for 4-Amino-2-methylpyrimidine-5-carbonitrile
A cost-effective and scalable approach to the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile employs the readily available starting material, 2-cyanoacetamide. researchgate.netacs.org This method involves an initial reaction with a Vilsmeier reagent, which is a versatile formylating agent. ijpcbs.comsemanticscholar.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), activates the 2-cyanoacetamide. researchgate.netijpcbs.com This activation leads to the formation of an enamine intermediate. researchgate.netacs.org The subsequent step involves the condensation of this enamine with acetamidine, which provides the remaining nitrogen atoms for the pyrimidine ring. researchgate.net This cyclization reaction ultimately affords 4-amino-2-methylpyrimidine-5-carbonitrile. researchgate.net
| Parameter | Condition | Effect on Yield |
| Starting Material | 2-Cyanoacetamide | Economical and readily available. |
| Reagents | Vilsmeier Reagent, Acetamidine | Efficient for pyrimidine ring formation. |
| Key Intermediate | Enamine from 2-cyanoacetamide | Crucial for the subsequent cyclization. |
| Overall Yield | Approx. 65% (for the two-step synthesis to the aminomethyl derivative) | Demonstrates a viable synthetic route. |
| Parameter | Condition | Yield |
| Starting Materials | Malononitrile, Acetamidine hydrochloride, Formaldehyde (B43269) | - |
| Solvent | tert-Butyl alcohol, Water | - |
| Temperature (Stage 1) | 65-70 °C | - |
| Reagent (Stage 2) | tert-Butyl hydroperoxide | - |
| Temperature (Stage 2) | 20-35 °C | - |
| Final Product Yield | - | 92.6% |
Functional Group Modifications of Pyrimidine Precursors
Following the successful synthesis of the 4-amino-2-methylpyrimidine-5-carbonitrile core, subsequent functional group modifications are necessary to arrive at the target 4-amino-5-methylpyrimidine. A critical transformation is the reduction of the nitrile group at the 5-position.
The catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile is a key step to produce 4-amino-5-aminomethyl-2-methylpyrimidine. researchgate.netacs.org This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This transformation is a crucial step in the synthesis of Vitamin B1, where 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate. researchgate.netgoogle.com Further modifications, such as deamination of the aminomethyl group, would be required to obtain the final this compound.
Bromination of Hydroxymethyl Precursors (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine)
A key transformation in the synthesis of thiamine (B1217682) and its analogs is the conversion of the stable 5-hydroxymethyl group of the pyrimidine precursor into a more reactive 5-bromomethyl handle. wikipedia.orgbertin-bioreagent.com The compound 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is the typical starting material for this step. wikipedia.org The resulting 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) serves as a crucial electrophile, primed for subsequent nucleophilic substitution to form the methylene (B1212753) bridge connecting the pyrimidine and thiazole (B1198619) rings of thiamine.
The conversion of the primary alcohol in HMP to the corresponding bromide is typically achieved using strong brominating agents.
Hydrobromic Acid (HBr): HBr is a common and effective reagent for this transformation. The reaction involves the protonation of the hydroxyl group by HBr, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule via an SN2 mechanism. A patented method details the reaction of a closely related precursor, 4-amino-2-methyl-5-methoxymethylpyrimidine, with HBr in an acidic solvent to yield the desired 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide salt. google.com This process demonstrates the utility of HBr in simultaneously cleaving the ether (or reacting with the alcohol) and installing the bromide. google.com
| Parameter | Condition 1 google.com | Condition 2 google.com | Condition 3 google.com |
|---|---|---|---|
| Precursor | 4-amino-2-methyl-5-methoxymethylpyrimidine | 4-amino-2-methyl-5-methoxymethylpyrimidine | 4-amino-2-methyl-5-methoxymethylpyrimidine |
| Reagent | Hydrobromic Acid (HBr) | Hydrobromic Acid (HBr) | Hydrobromic Acid (HBr) |
| Solvent | Acetic Acid | Formic Acid | Formic Acid |
| Temperature | 65 °C | 80 °C | 120 °C |
Phosphorus Tribromide (PBr₃): While specific documented use for HMP is less common in readily available literature, PBr₃ is a classic and powerful alternative for converting primary alcohols to alkyl bromides. The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate, which makes the hydroxyl group a better leaving group. A bromide ion, generated from the PBr₃, then displaces this group. This method is often favored for its high efficiency, though it requires careful handling due to the reactivity of PBr₃ with water.
Precise control over reaction parameters is critical to ensure high yield and purity of the brominated product.
Reaction Temperature: Temperature is a crucial factor in bromination reactions. Insufficient heat can lead to slow or incomplete conversion, while excessive temperatures can promote side reactions or product degradation. google.com The pyrimidine ring and its substituents, particularly the bromomethyl group, can be sensitive to high heat. The optimal temperature balances the need for a sufficient reaction rate with the imperative to maintain the integrity of the product molecule. As indicated in patented procedures, temperatures can range from moderate (40-80 °C) to elevated (120-150 °C) depending on the specific solvent and substrate. google.com
Inert Atmospheres: While not always strictly necessary for reactions involving robust reagents like HBr, the use of an inert atmosphere (e.g., nitrogen or argon) is a standard practice in organic synthesis to enhance reproducibility and prevent unwanted oxidative side reactions. For sensitive substrates or reactions that are prone to oxidation, excluding atmospheric oxygen and moisture is essential for achieving high yields of the desired product.
Alternative Alkylation Strategies (e.g., Nucleophilic Substitution, Radical Bromination)
Beyond the direct conversion of the hydroxymethyl group, other strategies can be employed to generate the key 5-bromomethylpyrimidine intermediate or to introduce the 5-methyl group itself.
Radical Bromination: An alternative pathway to 4-amino-5-bromomethyl-2-methylpyrimidine starts from this compound. The methyl group at the 5-position is in a "benzylic-like" position, making its hydrogens susceptible to abstraction by radicals. This allows for radical bromination, a reaction that selectively halogenates positions adjacent to aromatic rings or double bonds. masterorganicchemistry.comlibretexts.org The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), used in conjunction with a radical initiator like light (hν) or AIBN (azobisisobutyronitrile). libretexts.orgorganic-chemistry.org The low concentration of Br₂ maintained by NBS in the reaction mixture favors the desired radical substitution over competing electrophilic addition reactions. masterorganicchemistry.com
Nucleophilic Substitution: Nucleophilic substitution reactions are fundamental in pyrimidine chemistry, though they are most common at the 2, 4, and 6 positions, which are electron-deficient due to the influence of the ring nitrogen atoms. bhu.ac.inrsc.org A leaving group at one of these positions can be readily displaced by a nucleophile. bhu.ac.in While substitution at the C5 position is less facile, it can be achieved. A synthetic strategy could involve starting with a 5-halopyrimidine and introducing the methyl group via a nucleophilic substitution reaction, for instance, using an organocuprate reagent. More practically, nucleophilic substitution is used to further functionalize the pyrimidine ring once the core is assembled. google.com
Scalable and Industrially Relevant Synthetic Protocols
The industrial production of thiamine necessitates synthetic routes to its pyrimidine intermediate that are not only high-yielding but also cost-effective, safe, and scalable. Research has focused on developing processes that begin with inexpensive, readily available starting materials. researchgate.net
Development of High-Yielding Processes for Industrial Production
For industrial-scale synthesis, batch processes have been developed that are optimized for high throughput and yield. Two prominent scalable routes have been described for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate readily derived from this compound precursors. researchgate.net Both pathways converge on the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.
| Parameter | Scalable Process 1 researchgate.net | Scalable Process 2 researchgate.net |
|---|---|---|
| Starting Material | 2-Cyanoacetamide | Malononitrile |
| Key Intermediate | 4-amino-2-methylpyrimidine-5-carbonitrile | 4-amino-2-methylpyrimidine-5-carbonitrile |
| Final Step | Hydrogenation | Hydrogenation |
| Overall Yield | 65% | 70% |
| Industrial Suitability | Described as convenient for industrial use | Described as convenient for industrial use |
Continuous Flow Synthesis Applications
Continuous flow chemistry represents a modern approach to chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov These benefits include superior control over reaction temperature and mixing, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. vapourtec.com The synthesis of pyrimidine derivatives and other pharmaceutical intermediates is increasingly utilizing this technology. nih.gov
The synthesis of the key Vitamin B1 intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine, has been successfully adapted to a fully continuous flow platform. researchgate.net This approach often involves a sequence of reactions and work-up steps performed in an integrated system of reactors, pumps, and separators, eliminating the need for manual isolation of intermediates. Such integrated flow systems can dramatically reduce reaction times, improve process efficiency, and provide higher product quality compared to conventional batch methods. vapourtec.com
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfoliamedica.bg This technology has been successfully applied to the synthesis of various pyrimidine analogues. The use of microwave irradiation in conjunction with eco-friendly, heterogeneous catalysts offers a sustainable and efficient pathway for producing these compounds. rsc.org
One notable approach involves the one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water, a green solvent, under microwave irradiation. This catalyst-free method provides high yields (78–94%) in remarkably short reaction times (3–6 minutes). nih.gov In contrast, conventional heating methods require significantly longer periods (1–6 hours) to achieve moderate to good yields. nih.gov
The efficiency of microwave-assisted synthesis is further enhanced by the use of catalysts. For instance, NiTiO₃ nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30) have been employed as a benign heterogeneous catalyst for the synthesis of 4-amino pyrimidine analogues. rsc.org This method also boasts high yields and short reaction times, with the added benefit of catalyst reusability for up to six cycles without significant loss of activity. rsc.org
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave Irradiation | None / Water | 3–6 min | 78–94 | nih.gov |
| Conventional Heating (60°C) | None / Water | 1–4 h | 71–87 | nih.gov |
| Conventional Heating (48°C) | None / Water | 2–6 h | 69–86 | nih.gov |
| Microwave Irradiation | 20% NiTiO₃/MK30 | ~5 min | 88–95 | rsc.org |
Catalytic Systems in Pyrimidine Synthesis
Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. The synthesis of pyrimidines has benefited from a wide array of catalytic systems, including heterogeneous, Lewis acid, and palladium-based catalysts.
Heterogeneous catalysts offer significant advantages, such as ease of handling, recovery, and reusability, which align with the principles of green chemistry. ijcce.ac.irscispace.comresearchgate.net Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has proven to be a highly efficient and recyclable basic catalyst for the synthesis of mono- and bis-pyrimidine derivatives. ijcce.ac.irscispace.comresearchgate.net
This catalytic system is employed in the three-component reaction of amidines, malononitrile, and aldehydes in ethanol (B145695) at reflux. ijcce.ac.irscispace.com The strongly basic nature of KF/Al₂O₃ allows it to replace traditional organic bases, simplifying the workup procedure and reducing waste. ijcce.ac.irscispace.comresearchgate.net The catalyst can be easily removed by filtration after the reaction. ijcce.ac.irscispace.com Optimization studies have shown that the best results are achieved using 30 mol% of the KF/Al₂O₃ catalyst in ethanol, leading to high yields in short reaction times. scispace.com This method avoids the use of toxic solvents and costly or transition-metal-based catalysts that are common in other synthetic protocols. scispace.com
Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. researchgate.net Aluminum chloride (AlCl₃), a classic Lewis acid, has been shown to work efficiently even in water-based systems under appropriate pH conditions, challenging the conventional wisdom that such catalysts are inactive in aqueous solutions. researchgate.net
In the context of pyrimidine synthesis, Lewis acids like samarium chloride have been used to catalyze the cyclization of β-formyl enamides with urea (B33335) under microwave irradiation, providing annelated pyrimidines in high yields (up to 86%) in under 10 minutes. organic-chemistry.org The Lewis acid activates the carbonyl group, facilitating the cyclization step. organic-chemistry.org AlCl₃ itself is utilized in various organic reactions and can regulate the optoelectronic properties of nitrogen-containing heterocyclic conjugated molecules through Lewis acid-base interactions. nih.gov This principle can be applied to catalyze reactions involving pyrimidine precursors.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast range of functionalized aromatic and heteroaromatic compounds. acs.orgrsc.org These reactions have been successfully applied to the synthesis and functionalization of the pyrimidine core.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the highly regioselective amination of polychlorinated pyrimidines. thieme-connect.com For instance, treatment of 6-aryl-2,4-dichloropyrimidine with amines under Buchwald-Hartwig conditions leads cleanly to C-4 aminated products with excellent yields and selectivity under mild conditions and low catalyst loading. thieme-connect.com
Similarly, the Hiyama cross-coupling reaction, which couples organosilanes with organic halides or tosylates, has been developed for the C-2 arylation of pyrimidine derivatives. semanticscholar.orgresearchgate.net An efficient protocol utilizes a palladium chloride (PdCl₂) catalyst with a copper(I) chloride (CuCl) additive to couple pyrimidin-2-yl tosylates with various organosilanes, affording C2-aryl and alkenyl pyrimidine derivatives in good to excellent yields. semanticscholar.orgresearchgate.net This method demonstrates wide functional group tolerance. semanticscholar.orgresearchgate.net
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands (e.g., Ph₃P, dppb) | 6-Aryl-2,4-dichloropyrimidine, Amines | C-4 Aminated Pyrimidines | High regioselectivity, Mild conditions, Low catalyst loading (1 mol%) | thieme-connect.com |
| Hiyama Cross-Coupling | PdCl₂ with CuCl additive and PCy₃ ligand | Pyrimidin-2-yl tosylates, Organosilanes | C-2 Aryl/Alkenyl Pyrimidines | Wide functional group tolerance, Good to excellent yields | semanticscholar.orgresearchgate.net |
| Intramolecular Cross-Dehydrogenative Coupling | PdCl₂ | Amine and Aldehyde Derivatives | Fused Imidazo[1,2-a]pyrimidines | Broad substrate scope, Mild reaction conditions | acs.org |
Challenges and Innovations in Synthetic Yields and Purity
Despite advancements in synthetic methodologies, challenges related to reaction yields and product purity persist. Side reactions, stability of intermediates, and reaction conditions can all impact the efficiency of a synthetic route.
Diazotization is a common reaction for converting primary aromatic amines into diazonium salts, which are versatile intermediates in organic synthesis. organic-chemistry.org The process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org However, the resulting diazonium salts, particularly aliphatic ones, can be unstable and undergo subsequent reactions, such as solvolysis, where the solvent acts as a nucleophile. organic-chemistry.org
Strategies for Suppressing Side Reactions
In the synthesis of pyrimidine derivatives, including this compound and its intermediates, the formation of side products can significantly impact yield and purity. Process optimization, therefore, heavily focuses on identifying and mitigating these side reactions. Research into the synthesis of structurally similar heterocyclic compounds provides valuable insights into potential side reactions and strategies for their suppression, which can be extrapolated to the synthesis of this compound. Key strategies involve careful selection of reagents, control of reaction conditions, and understanding the reactivity of intermediates.
One common challenge in pyrimidine synthesis is the potential for starting materials or intermediates to undergo undesired transformations, such as polymerization or reactions with the solvent. For instance, in the synthesis of 5-fluoro-4-aminopyrimidines, the use of a 4-hydroxyphenyl derivative as a reactant led to moderate yields, which was presumed to be due to a competing polymerization of the enolate intermediate nih.gov. This highlights the sensitivity of certain intermediates and the need for conditions that favor the desired cyclization over polymerization.
Another documented side reaction involves the solvent participating in the reaction pathway. In one case, the synthesis of a pyrazolo-substituted pyrimidine derivative was complicated by the pyrazolo moiety acting as a leaving group, which was followed by an addition-elimination reaction with the methanol (B129727) solvent nih.gov. This resulted in the formation of a methoxy-substituted byproduct, reducing the yield of the target molecule nih.gov.
In multi-step syntheses involving reduction, the formation of over-reduced or selectively dehalogenated byproducts is a frequent issue. For example, during the reduction of 2-chloro-substituted pyridine (B92270) derivatives, a common side reaction is the unintended reduction of the chlorine atom, replacing it with a hydrogen atom google.com. Suppressing this requires careful selection of catalysts and optimization of reaction conditions, such as hydrogen pressure google.com.
The choice of base or condensing agent can also be critical in preventing side product formation. A notable example is seen in the synthesis of a pyridone derivative where using potassium hydroxide (B78521) (KOH) in methanol successfully yielded the desired product without the formation of a methyl ether byproduct google.com. This specific choice of reagent proved superior in avoiding the undesired side reaction google.com.
The following table summarizes key findings from research on related compounds, illustrating strategies to suppress common side reactions.
| Reaction / Process | Potential Side Reaction / Byproduct | Strategy for Suppression | Compound Context |
| Cyclization involving enolates | Polymerization of the enolate intermediate | Optimization of reactant structure (avoiding highly activating/polymerizable groups) | 4-hydroxyphenyl substituted 5-fluoro-4-aminopyrimidine nih.gov |
| Synthesis in alcohol solvents | Solvent addition-elimination leading to ether byproducts | Selection of stable precursors; avoiding moieties that can act as leaving groups | Pyrazolo-substituted 5-fluoro-4-aminopyrimidine nih.gov |
| Catalytic hydrogenation of chloro-derivatives | Reductive dehalogenation (replacement of Cl with H) | Precise control of catalyst and hydrogen pressure | 2-chloro-substituted pyridine derivatives google.com |
| Base-mediated reactions in methanol | Formation of methyl ether byproducts | Substitution of sodium hydroxide with potassium hydroxide (KOH) | Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one google.com |
These examples from related heterocyclic syntheses underscore the importance of a multi-faceted approach to suppressing side reactions. Strategies range from the rational selection of starting materials and reagents to the fine-tuning of reaction parameters like temperature, pressure, and solvent systems. Applying these principles is crucial for the development of robust and efficient manufacturing processes for this compound.
Iii. Derivatization Strategies and Synthetic Applications of 4 Amino 5 Methylpyrimidine and Its Analogs
Synthesis of Complex Heterocyclic Compounds
The fusion of a second heterocyclic ring onto the 4-amino-5-methylpyrimidine core is a common strategy to generate novel molecular architectures. The amino group at the C4 position and the methyl group at the C5 position, or other functionalities at this position in its analogs, are key to these annulation reactions.
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The synthesis of pyrimido[4,5-d]pyrimidines, which involves the formation of a new pyrimidine (B1678525) ring fused to the existing one, has been extensively studied. These bicyclic systems are of interest due to their structural analogy to purines. nih.gov
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like pyrimido[4,5-d]pyrimidines in a single step from three or more reactants. researchgate.netrsc.orgsharif.eduatmiyauni.ac.in These reactions are highly atom-economical and environmentally friendly. atmiyauni.ac.in For instance, the three-component condensation of 6-aminouracils (analogs of this compound), aldehydes, and various nitrogen-containing species like urea (B33335), thiourea (B124793), or secondary amines can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. rsc.orgresearchgate.net The reaction of barbituric acid, an aldehyde, and urea or thiourea in water is an example of a green one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.in
A notable example involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) or other aldehydes in a 1:1:2 molar ratio to yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net
Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Starting Aminopyrimidine | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| 6-Aminouracil | Aromatic Aldehyde | Urea/Thiourea | Ceric Ammonium Nitrate (CAN) / Water | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-dione/thione | Good to Excellent |
| 6-Amino-1,3-dimethyluracil | p-Anisidine | Formaldehyde | Ethanol (B145695), RT | Substituted pyrimido[4,5-d]pyrimidin-2,4-dione | Not specified |
| Barbituric Acid | Aromatic Aldehyde | Thiourea | CAN / Water | 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione | High |
Regiospecific one-pot reactions provide a powerful tool for the controlled synthesis of specific isomers of pyrimido[4,5-d]pyrimidines. These reactions often proceed under mild conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields. rsc.org For example, electron-rich 6-[(dimethylamino)methylene]amino uracil (B121893) undergoes a [4+2] cycloaddition reaction with in situ generated glyoxylate (B1226380) imines to afford pyrimido[4,5-d]pyrimidine derivatives regiospecifically. researchgate.net
Intramolecular cyclization is a key strategy for the synthesis of the pyrimido[4,5-d]pyrimidine ring system. This typically involves a precursor molecule that already contains most of the atoms needed for the final bicyclic structure. The cyclization is then triggered by a specific reaction condition. For instance, 6-amino-1,3-disubstituted uracils can be acylated and then cyclized using hydrazine (B178648) to form the fused pyrimidine ring. nih.gov The subsequent cleavage of the N-N bond under diazotization conditions yields the desired pyrimido[4,5-d]pyrimidine-2,4-dione. nih.gov
Another example involves the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides, which can lead to intramolecular SNAr cyclization to form fused heterocyclic systems. nih.gov
Thienopyrimidine Compounds
Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are another important class of heterocyclic compounds. The synthesis of thienopyrimidines often starts from a suitably substituted thiophene precursor, which then undergoes cyclization to form the pyrimidine ring. However, it is also possible to construct the thiophene ring onto a pre-existing pyrimidine core.
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which are key intermediates for thienopyrimidines. nih.gov For instance, the reaction of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base leads to the formation of a polysubstituted 2-aminothiophene. nih.gov While not directly starting from this compound, this highlights a general strategy where a pyrimidine-containing starting material could potentially be used to construct a fused thiophene ring.
A more direct approach involves the reaction of 4-aminopyrimidine (B60600) derivatives with reagents that provide the necessary atoms for the thiophene ring. For example, the reaction of 4-chloro-5-cyanopyrimidines with thioglycolic acid derivatives can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) scaffold.
Chemical Transformations of Functional Groups
The amino and methyl groups of this compound are key sites for chemical modifications, allowing for the introduction of various substituents and the construction of more complex molecules.
The amino group at the C4 position can undergo a variety of reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization followed by substitution. For example, the amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. These amides can then serve as precursors for intramolecular cyclization reactions to form fused heterocyclic systems.
The methyl group at the C5 position, while generally less reactive than the amino group, can also be functionalized. For instance, it can be halogenated under radical conditions to introduce a handle for further transformations. More commonly, analogs of this compound where the methyl group is replaced by other functional groups like a hydroxymethyl or aminomethyl group are used in synthesis. The hydroxymethyl group of 4-amino-5-hydroxymethyl-2-methylpyrimidine, for example, is a precursor in the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.gov The aminomethyl group in 4-amino-5-aminomethyl-2-methylpyrimidine can be readily acylated or participate in condensation reactions.
Table 2: Chemical Transformations of Functional Groups of this compound and its Analogs
| Starting Compound | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4-Amino-5-aminomethyl-2-methylpyrimidine | Formic Acid | Formylation | N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide | nih.govebi.ac.uk |
| 6-Amino-1,3-disubstituted uracil | Acid Chloride | Acylation | 6-Acylamino-1,3-disubstituted uracil | nih.gov |
| 6-Chloro-5-hydroxy-4-aminopyrimidine | Aminoalkyl chloride | Alkylation/Intramolecular Cyclization | Fused oxazepine derivative | nih.gov |
Nucleophilic Substitution Reactions at the 5-Position
The functional group at the 5-position of the 4-amino-2-methylpyrimidine ring, typically a derivative of the methyl group, is a key site for nucleophilic substitution reactions. These reactions are fundamental in creating a variety of analogs, most notably in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a crucial intermediate for Vitamin B1 (thiamine). google.com The reactivity of a substituent on the 5-position methyl group allows for the introduction of nitrogen-containing functionalities, which is a critical step in building the complete thiamine molecule.
The conversion of a 5-halomethyl, such as a bromomethyl, or a related 5-alkoxymethyl group into a 5-aminomethyl group is a pivotal transformation. This nucleophilic substitution, where an amino group displaces a leaving group (like bromide or an alkoxide), leads to the formation of 4-amino-5-aminomethyl-2-methylpyrimidine (AMP). google.com While the direct amination of the 5-bromomethyl derivative is a known pathway, detailed synthetic methodologies in the available literature often focus on the conversion of 5-alkoxymethylpyrimidines due to their relevance in industrial processes. google.comgoogle.com
Specific literature detailing the gas-phase amination of 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) is limited in the reviewed sources. However, the industrial conversion of related 5-alkoxymethylpyrimidine precursors to the desired 5-aminomethylpyrimidine is often carried out at high temperatures (210–300°C), conditions under which the reactants, particularly ammonia (B1221849), are in the gas phase within a high-pressure autoclave system. google.com This process effectively functions as a gas-phase reaction, where ammonia acts as the nucleophile to displace the leaving group on the 5-position side chain.
The direct conversion of 5-alkoxymethylpyrimidines to 4-amino-5-aminomethyl-2-methylpyrimidine (AMP) is efficiently achieved by reaction with ammonia in the presence of Lewis or Brønsted acid catalysts. google.com Among the most effective catalysts are metal oxides, with aluminum oxide (Al₂O₃) being particularly preferred. Other oxides such as zirconium dioxide (ZrO₂) and acids like phosphoric acid (H₃PO₄) are also utilized. google.com
The reaction is typically performed in an autoclave at temperatures ranging from 50–400°C, with an optimal range of 210–300°C. google.com A large excess of ammonia is used, often between 25 to 250 molar equivalents relative to the pyrimidine substrate. google.comgoogle.com The reaction can be conducted in an inert organic solvent, such as toluene, or using liquid ammonia itself as the solvent. google.com These catalytic methods provide a direct and selective route to AMP, avoiding more complex and expensive reduction or hydrolysis steps common in other synthetic pathways. google.com
Table 1: Optimized Parameters for Catalytic Amination of 2-Methyl-4-amino-5-methoxymethylpyrimidine
| Parameter | Specification | Source(s) |
| Catalyst | Al₂O₃, H₃PO₄, ZrO₂ | google.com |
| Temperature Range | 50–400°C (Optimal: 210–300°C) | google.com |
| Ammonia Equivalents | 25–250 | google.comgoogle.com |
| Solvent | Inert organic solvents (e.g., Toluene) or NH₃ | google.com |
4-Amino-5-aminomethyl-2-methylpyrimidine (AMP) is a direct precursor in the thiamine (Vitamin B1) salvage pathway. chemicalbook.com In this biochemical route, organisms can synthesize thiamine from intermediates acquired from their environment. AMP serves as a substrate for enzymes like TenA, which is involved in thiamine metabolism. chemicalbook.com The formation of AMP through the derivatization strategies mentioned above is therefore critical for producing key biological molecules. The subsequent enzymatic coupling of the pyrimidine moiety (as AMP or its phosphorylated form) with the thiazole (B1198619) moiety of thiamine completes the biosynthesis of this essential vitamin.
Conversion of Bromomethyl to Aminomethyl Derivatives
Reactions Involving the Amino Group
The exocyclic amino group at the 4-position of the pyrimidine ring can undergo reactions typical of aromatic amines. A significant transformation is diazotization, which involves treating the aminopyrimidine with a source of nitrosonium ion (NO⁺), such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid). sid.irnist.gov
The resulting diazonium salt is an intermediate that can be unstable. sid.irresearchgate.net For 4-aminopyrimidines, the primary subsequent reaction of the diazonium intermediate is often deamination, where the diazonium group is replaced by a hydroxyl group, converting the 4-aminopyrimidine into a pyrimidin-4-one (e.g., uracil-like) structure. sid.irresearchgate.net Studies on 4-amino-5-cyanopyrimidines indicate that the diazonium species strongly prefers the deamination pathway over dediazotization or ring-opening reactions under various conditions. sid.irresearchgate.net This reactivity allows for the conversion of the amino group into other functionalities, providing a route to different classes of pyrimidine derivatives.
Oxidative and Reductive Transformations
Oxidative and reductive processes are crucial for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from various precursors. Many industrial syntheses of this key thiamine intermediate start with precursors that are in a different oxidation state. google.com
For instance, a common strategy involves the catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net In this reductive transformation, the nitrile group (-C≡N) at the 5-position is reduced to an aminomethyl group (-CH₂NH₂). This reaction is typically carried out under hydrogen pressure using catalysts like Raney Nickel in an ammonia-saturated solvent such as methanol (B129727). chemicalbook.com
Another reductive pathway is the reductive amination of a 5-formyl (-CHO) group. google.com Alternatively, the hydrolysis of a 5-formamidomethyl group (-CH₂NHCHO) represents a transformation from a protected amine, which can be considered the final step of a reductive pathway. google.comnih.gov These methods highlight the importance of reduction in forming the critical aminomethyl side chain.
Information regarding the direct oxidation of the this compound core is less prevalent in the reviewed literature. The pyrimidine ring is generally electron-deficient, which can influence its susceptibility to oxidation. wikipedia.org
Iv. Biochemical and Medicinal Chemistry Investigations of 4 Amino 5 Methylpyrimidine Derivatives
Enzyme Inhibition and Modulatory Activities
Derivatives of 4-amino-5-methylpyrimidine have been the subject of significant biochemical and medicinal chemistry research due to their structural similarity to the pyrimidine (B1678525) moiety of thiamine (B1217682) (Vitamin B1). This structural analogy allows them to function as antimetabolites, interfering with the biochemical pathways that utilize thiamine pyrophosphate (TPP), the active form of thiamine. Their biological activities are primarily centered on the inhibition and modulation of various enzymes, not only within the thiamine biosynthesis pathway but also extending to other critical enzyme families, such as kinases.
The biosynthesis of thiamine is a vital pathway in many microorganisms, and its disruption can lead to growth inhibition, making the enzymes in this pathway attractive targets for antimicrobial drug development. This compound derivatives have been investigated as inhibitors of key enzymes in this pathway.
One of the critical enzymes in the thiamine biosynthesis pathway is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) kinase, also known as ThiD. This enzyme catalyzes the phosphorylation of HMP to HMP monophosphate (HMP-P), a crucial step before its condensation with the thiazole (B1198619) moiety to form thiamine monophosphate. nih.govnih.gov Derivatives of this compound can act as modulators of HMP kinase activity. These compounds can compete with the natural substrate, HMP, for binding to the enzyme's active site.
Kinetic studies are essential to understand the mechanism by which these derivatives inhibit HMP kinase. Different models of inhibition, such as competitive, non-competitive, and uncompetitive inhibition, can be elucidated through these studies. In an uncompetitive inhibition model, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition becomes more effective at higher substrate concentrations. While specific kinetic data for this compound derivatives exhibiting uncompetitive inhibition of HMP kinase is not extensively detailed in the provided search results, the general principles of enzyme kinetics suggest that such a mechanism is plausible for structurally similar inhibitors.
For instance, studies on analogous thiamine pathway enzymes have demonstrated various inhibition patterns. The affinity of these inhibitors is often quantified by the inhibition constant (Ki).
Table 1: Illustrative Kinetic Parameters of Thiamine Pathway Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Inhibition Model | Ki (µM) |
| Thiamine Analogues | Thiamine Pyrophosphokinase | Competitive | 2-180 |
| Pyrithiamine | Thiamine Pyrophosphokinase | Competitive | 2-3 |
| Oxythiamine | Thiamine Pyrophosphokinase | Competitive | 4200 |
This table provides examples of inhibition constants for thiamine analogues against a key enzyme in thiamine metabolism to illustrate the range of potencies that can be achieved. nih.gov
Following the phosphorylation of HMP, thiamine monophosphate synthase (ThiE) catalyzes the condensation of HMP-P with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (Thz-P) to form thiamine monophosphate. ebi.ac.uk this compound derivatives, particularly those that can be intracellularly phosphorylated to mimic HMP-P, are potential inhibitors of this enzyme. By blocking this crucial coupling step, these compounds can effectively halt the de novo synthesis of thiamine.
The 4-aminopyrimidine (B60600) scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. rsc.org Consequently, derivatives of this compound have been explored as inhibitors of various protein kinases. These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been particularly successful in generating potent kinase inhibitors. rsc.org
Table 2: Examples of Kinase Inhibition by Aminopyrimidine Derivatives
| Derivative Scaffold | Target Kinase | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | <1 |
| 4-Aminopyrazolopyrimidine (PP1) | LCK | 5 |
| 4-Aminopyrazolopyrimidine (PP2) | Fyn | 4 |
| 4-Amino-pyridopyrimidine | MAP4K4 | <10 |
This table showcases the potent inhibitory activities of various aminopyrimidine-based compounds against different kinases, highlighting the versatility of this scaffold. nih.govrsc.orgresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the rational design of more potent and selective enzyme inhibitors. For 4-aminoquinoline (B48711) derivatives, which share the aminopyrimidine core, SAR studies have revealed key insights. nih.govnih.gov
For instance, in the context of antiplasmodial activity, modifications at the 7-position of the quinoline (B57606) ring significantly impact the compound's basicity and, consequently, its accumulation in the parasite's acidic food vacuole. nih.gov Electron-withdrawing groups at this position tend to decrease the pKa of the quinoline nitrogen, which can affect the drug's activity. nih.gov Similarly, the nature of the side chain attached to the 4-amino group is critical for activity, with factors like chain length and the nature of the terminal amino group playing a significant role. nih.govmanchester.ac.uk
For kinase inhibitors based on the aminopyrimidine scaffold, SAR studies focus on substitutions that can enhance binding affinity and selectivity for the target kinase. The core scaffold typically forms key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. Substituents on the pyrimidine ring can then be optimized to exploit specific features of the ATP-binding pocket of the target kinase, leading to improved potency and selectivity. rsc.org
Thiamine-Dependent Enzyme Inhibition
HMP Kinase Activity Modulation
Biological Pathways and Cellular Processes Modulation
Derivatives of this compound have been shown to interact with and modulate a variety of biological pathways and cellular processes critical in both normal physiology and pathological conditions. These interactions form the basis of their therapeutic potential in areas such as oncology and immunology.
The ability of this compound derivatives to modulate cellular signaling pathways is a key area of investigation. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities.
Certain thieno[2,3-d]pyrimidine (B153573) derivatives containing the this compound core have been identified as potent inhibitors of various protein tyrosine kinases (PTKs). mdpi.commdpi.com Overexpression of PTKs is frequently associated with unregulated cell proliferation and the development of tumors. mdpi.commdpi.com Specific derivatives have demonstrated inhibitory activity against B-Raf and Tie-2 kinases, which are crucial in cell growth and angiogenesis, respectively. mdpi.com
Furthermore, pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these derivatives can lead to the suppression of tumor growth. nih.gov Some of these compounds have also been observed to modulate the expression of NF-κB, a key transcription factor involved in inflammatory responses and cell survival. nih.gov
A significant focus of research on this compound derivatives has been their ability to control cell proliferation and induce apoptosis, or programmed cell death. These processes are fundamental to the development and treatment of cancer.
Novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like thymidylate synthase, which is essential for DNA synthesis and repair. mdpi.com
In addition to inhibiting proliferation, certain pyrimidine-5-carbonitrile derivatives have been shown to be potent inducers of apoptosis in leukemia cell lines. nih.gov Mechanistic studies have revealed that these compounds can trigger caspase-3 dependent apoptosis, a key executioner in the apoptotic cascade. nih.gov This is often accompanied by cell cycle arrest, preventing the cancer cells from dividing and multiplying. nih.gov
| Derivative Class | Cell Line(s) | Observed Effect | Potential Mechanism of Action |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast Cancer) | Antiproliferative activity | Inhibition of protein tyrosine kinases (e.g., B-Raf, Tie-2), Thymidylate synthase inhibition |
| Pyrimidine-5-carbonitrile derivatives | K562 (Leukemia) | Apoptosis induction, Cell cycle arrest | Inhibition of PI3K/AKT pathway, Modulation of NF-κB, Caspase-3 activation |
The immunomodulatory potential of this compound derivatives is an emerging area of research. The immune system plays a crucial role in defending against pathogens and eliminating cancerous cells, and compounds that can modulate its activity are of great therapeutic interest.
One study has highlighted the ability of a substituted pyrimido[5,4-b]indole, a complex derivative of the 4-aminopyrimidine scaffold, to activate macrophages. mdpi.com Macrophages are key cells of the innate immune system that can be polarized into different functional phenotypes. This particular derivative was found to promote an anti-tumor phenotype in macrophages, enhancing their ability to phagocytose, or engulf, cancer cells. mdpi.com This activation was mediated through the Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. mdpi.com Such findings suggest that this compound derivatives could be developed as adjuvants in cancer immunotherapy, boosting the body's natural defenses against tumors. mdpi.com Further research is needed to explore the effects of these derivatives on other immune cells, such as T-lymphocytes, and their potential to modulate cytokine production.
Applications in Antimicrobial and Antiviral Research
The essential role of a this compound derivative, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in the biosynthesis of thiamine (Vitamin B1) in many microorganisms makes this pathway an attractive target for the development of novel antimicrobial agents. nih.gov
Thiamine pyrophosphate is an essential cofactor for many enzymes involved in carbohydrate and amino acid metabolism. frontiersin.org Bacteria and other microorganisms that synthesize their own thiamine rely on the production of HMP. nih.gov Therefore, compounds that can interfere with the synthesis or utilization of HMP can act as potent antimicrobial agents.
The biosynthesis of HMP is a complex process, and the enzymes involved, such as HMP-P kinase, are potential targets for inhibitors. frontiersin.org By blocking these enzymes, the supply of thiamine can be cut off, leading to the inhibition of microbial growth. This strategy is particularly promising because the thiamine biosynthesis pathway is absent in humans, suggesting that inhibitors of this pathway would have high selectivity for microbial pathogens with minimal toxicity to the host.
The principle of targeting the thiamine biosynthesis pathway has been demonstrated to be effective against pathogenic bacteria such as Salmonella typhimurium. This bacterium is a common cause of foodborne illness and possesses its own thiamine synthesis machinery.
Research has shown that bacimethrin, an antibiotic that is an analog of HMP, can inhibit the growth of S. typhimurium. nih.gov Its mechanism of action is believed to be the competitive inhibition of enzymes involved in the utilization of HMP for thiamine synthesis. nih.gov Furthermore, studies have elucidated the presence of a specific and active transport system for 2-methyl-4-amino-5-hydroxymethylpyrimidine in S. typhimurium, indicating the bacterium's reliance on this precursor. The characteristics of this transport system are summarized in the table below.
| Parameter | Value |
| Substrate | 2-methyl-4-amino-5-hydroxymethylpyrimidine (MAHMP) |
| Organism | Salmonella typhimurium |
| Transport System | Active Transport |
| Km | 0.07 µM |
| Vmax | 45 nmol·min-1·(g dry wt. cells)-1 |
| Energy Source | Glucose |
| Inhibitors | Cyanide, Azide, N-ethylmaleimide, 2,4-dinitrophenol, Carbonyl cyanide m-chlorophenylhydrazone |
This reliance on the uptake and metabolism of HMP-related compounds makes the thiamine biosynthesis pathway a validated target for the development of new antibacterial agents against S. typhimurium and other susceptible pathogens.
Potential in Cancer Research and Anticancer Therapies
The structural similarity of the this compound scaffold to endogenous purine (B94841) bases has made its derivatives a significant area of interest in oncology research. By acting as purine bioisosteres, these compounds can interfere with various cellular processes essential for cancer cell proliferation and survival.
Derivatives of this compound, particularly those fused with other heterocyclic systems like the thieno[2,3-d]pyrimidine core, have demonstrated notable cytotoxic and antiproliferative activities in preclinical studies. These compounds act as antimetabolites, competing with natural pyrimidine nucleosides and subsequently disrupting intracellular pathways to induce cytotoxicity. nih.gov The design of these derivatives often focuses on structural optimization to enhance their safety and efficacy. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated, showing that they are safe for normal human and mouse cell lines (MFC-10A and BLAB 3T3), which makes them suitable candidates for further antitumor activity investigation. nih.gov
The mechanism of cytotoxicity is often linked to the inhibition of key enzymes involved in cell growth and proliferation. Thienopyrimidine derivatives, for example, have been reported as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that promote cancer cell survival and proliferation. researchgate.net By blocking these enzymes, the compounds can effectively halt the cell cycle and induce apoptosis (programmed cell death). Further mechanistic studies on some 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown they can induce cell cycle arrest and trigger mitochondrial-related apoptosis in cancer cells. nih.gov
Cancer cells are characterized by metabolic reprogramming to sustain their rapid growth and proliferation. nih.govuj.edu.pl One of the most significant alterations is an increased reliance on the de novo synthesis of nucleotides, including pyrimidines, which are the essential building blocks for DNA and RNA. frontiersin.orgsemanticscholar.org This heightened demand creates a metabolic vulnerability that can be exploited by targeted therapies.
Derivatives of this compound function as pyrimidine analogs or antimetabolites. nih.gov They can interfere with the pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool required for nucleic acid synthesis. This disruption selectively harms rapidly dividing cancer cells while having a lesser effect on normal, resting cells that rely more on salvage pathways for their nucleotide supply. nih.gov Oncogene-driven cancers, in particular, exhibit a higher dependence on the de novo pyrimidine pathway, presenting an opportunity for precision therapy by targeting this dependency. nih.gov The development of pyrimidine analogs aims to create compounds that can be selectively taken up and metabolized by cancer cells, enhancing their targeted cytotoxic effect. nih.gov
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Thieno[2,3-d]pyrimidine derivatives, which incorporate the core 4-aminopyrimidine structure, have shown significant activity against breast, lung, and colorectal cancer cell lines.
In studies involving breast cancer, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines and 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates displayed potent antiproliferative effects against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines. nih.govresearchgate.netmdpi.com Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown strong cytotoxic activity against MCF-7 cells. rsc.org For colorectal cancer, 2,4-diamino-5-methyleneaminopyrimidine derivatives were found to be potent inhibitors of HCT116 and HT-29 cell proliferation. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been identified as effective EGFR inhibitors against lung cancer (A549) cell lines. tandfonline.com
The following table summarizes the in vitro anticancer activity of selected 4-aminopyrimidine derivatives against various cancer cell lines.
| Compound Class | Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | Breast Cancer | MCF-7 | 0.013 | nih.govresearchgate.net |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Compound 3) | Breast Cancer | MCF-7 | 0.045 | mdpi.com |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Compound 2) | Breast Cancer | MDA-MB-231 | 0.16 | mdpi.com |
| Thieno[2,3-d]pyrimidine Derivative (Compound l) | Breast Cancer | MDA-MB-231 | 27.6 | scielo.br |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | Breast Cancer | MCF-7 | 0.48 | rsc.org |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | Cervical Cancer | HeLa | 0.74 | rsc.org |
| 2,4-Diamino-5-methyleneaminopyrimidine (Compound 7i) | Colorectal Cancer | HCT116 | 4.93 | nih.gov |
| 2,4-Diamino-5-methyleneaminopyrimidine (Compound 7i) | Colorectal Cancer | HT-29 | 5.57 | nih.gov |
| Thieno[2,3-d]pyrimidine Derivative (Compound 5b) | Lung Cancer | A549 | 17.79 | tandfonline.com |
Development of Vitamin B1 Analogs and Thiaminephosphoric Acid Esters
This compound and its close structural relatives are fundamental precursors in the biosynthesis of thiamine (Vitamin B1). Specifically, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in its pyrophosphate form (HMP-PP), is a key intermediate that condenses with a thiazole moiety to form thiamine. wikipedia.orgnih.govresearchgate.netnih.gov The biosynthesis and salvage pathways of thiamine are critical in many bacteria, fungi, and plants. nih.govresearchgate.net
Research into these pathways has led to the development of Vitamin B1 analogs that can act as metabolic inhibitors. One such antagonist is Bacimethrin, an analog of the HMP moiety of thiamine. nih.gov Bacimethrin inhibits the growth of certain bacteria by interfering with the thiamine biosynthesis pathway. Its inhibitory effects can be overcome by the addition of exogenous thiamine or HMP, confirming its mechanism of action as a competitive inhibitor in this specific metabolic pathway. nih.gov Understanding the enzymes involved, such as the kinase ThiD which phosphorylates HMP, provides a basis for designing more potent and specific inhibitors or analogs. nih.gov These investigations are not only crucial for developing potential antimicrobial agents but also for exploring biotechnological methods to increase thiamine content in food sources. wikipedia.org
Role as Precursors in Natural Product Biosynthesis
While pyrimidine rings are fundamental components of nucleic acids and cofactors like thiamine, their direct role as precursors in certain other areas of natural product biosynthesis is more nuanced.
The direct involvement of this compound as a precursor in the enzymatic conversion of α-amino acids to β-amino acids during the biosynthesis of natural products is not extensively documented in scientific literature. The biosynthesis of β-amino acids typically proceeds through pathways involving the rearrangement of α-amino acids or via polyketide-like synthesis pathways.
However, a related metabolic process involves the degradation of pyrimidines. The catabolism of pyrimidine bases like cytosine and uracil (B121893) results in the formation of β-alanine, a naturally occurring β-amino acid. utah.educreative-proteomics.com Similarly, the degradation of thymine (B56734) leads to β-aminoisobutyrate. davuniversity.org These β-amino acids can then be recycled for other biological processes; for instance, β-alanine is a precursor in the biosynthesis of Coenzyme A. creative-proteomics.com This represents a catabolic route to β-amino acids from pyrimidines, which is distinct from a role as a direct precursor in the conversion of a separate α-amino acid molecule within a larger biosynthetic pathway.
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular attributes with high accuracy. mdpi.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. irjweb.com For pyrimidine (B1678525) derivatives, theoretical calculations are often performed using software packages like Gaussian, employing methods such as DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)). mdpi.comirjweb.com
Energy analysis of different possible forms, such as tautomers, is also crucial. For amino-substituted heteroaromatic compounds like 4-Amino-5-methylpyrimidine, studies on related molecules have established that the amino tautomer is generally the most stable form, both in aqueous solutions and in the crystalline state. mdpi.com The optimized geometry provides key structural parameters, including bond lengths and bond angles, which can be compared with experimental crystallographic data to validate the computational model. mdpi.com
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| N1-C2 | 1.34 | C6-N1-C2 | 115.0 |
| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |
| N3-C4 | 1.34 | C2-N3-C4 | 115.5 |
| C4-C5 | 1.43 | N3-C4-C5 | 122.0 |
| C5-C6 | 1.38 | C4-C5-C6 | 117.5 |
| C6-N1 | 1.34 | C5-C6-N1 | 122.0 |
Note: Data are representative of a pyrimidine ring core and may not reflect the exact values for this compound. Values are derived from computational studies on similar structures.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict how the molecule will interact with other species and where charge transfer is most likely to occur. irjweb.com For pyrimidine derivatives, DFT calculations are used to determine the energies of these orbitals, providing insight into their electronic behavior and reactivity. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values are illustrative for a pyrimidine derivative and are highly dependent on the specific molecule and the computational method used.
Understanding the distribution of electron charge within a molecule is essential for explaining its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from the results of quantum chemical calculations. researchgate.net These charges provide a quantitative picture of the electron distribution, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
The Atomic Polarizability Tensor (APT) provides a more detailed description of charge distribution. unicamp.br APT charges are derived from the derivatives of the dipole moment with respect to atomic coordinates and can offer insights into charge flux during molecular vibrations. Both Mulliken and APT charge analyses are valuable for understanding the electrostatic potential of this compound, which governs how it interacts with other polar molecules and biological receptors.
| Atom | Charge (e) |
|---|---|
| N1 (ring) | -0.55 |
| C2 (ring) | 0.30 |
| N3 (ring) | -0.60 |
| C4 (ring) | 0.25 |
| N (amino group) | -0.85 |
| C (methyl group) | -0.45 |
Note: These values are representative examples from computational studies on related amino- and methyl-substituted pyridine (B92270)/pyrimidine structures and are not specific to this compound. researchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). isfcppharmaspire.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions.
Pyrimidine derivatives are known to interact with a wide range of biological targets, particularly protein kinases, which are key regulators in many cellular signaling pathways. nih.govmdpi.com Dysregulation of kinase activity is a hallmark of diseases like cancer, making them important therapeutic targets. isfcppharmaspire.com
Molecular docking simulations are used to place this compound or its derivatives into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.net The simulations calculate a binding energy or score, which estimates the binding affinity between the ligand and the protein. nih.gov The results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, studies on related pyrimidine compounds have shown that the amino group and ring nitrogen atoms frequently form critical hydrogen bonds with amino acid residues like methionine, lysine (B10760008), and aspartic acid in the ATP-binding pocket of kinases. nih.govresearchgate.net
| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| VEGFR1 | N/A | - | Inhibition confirmed | nih.gov |
| CHK2 | N/A | - | Inhibition confirmed | nih.gov |
| EGFR | 1M17 | Met769, Asp831, Lys721 | Hydrogen Bonding | researchgate.netmdpi.com |
| CDK2 | 1HCK | Thr165, Glu12, Lys33 | Hydrogen Bonding | nih.gov |
| ERK2 | 2OJJ | Met106 | General Interaction | isfcppharmaspire.com |
Computational studies play a crucial role in the early stages of drug discovery by predicting the potential pharmacological properties of compounds. By identifying likely biological targets through molecular docking, researchers can hypothesize the therapeutic applications of a molecule. For instance, if a this compound derivative shows strong binding affinity for a specific cancer-related kinase, it can be prioritized for further investigation as a potential anti-cancer agent. nih.gov
Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While detailed ADME predictions are beyond the scope of this section, the fundamental molecular properties derived from quantum chemical calculations (e.g., polarity, size, and electronic distribution) are inputs for these predictive models. For example, the compound 4-Amino-5-hydroxymethyl-2-methylpyrimidine, a structurally similar molecule, is known to be involved in the thiamine (B1217682) (vitamin B1) salvage pathway, a pharmacological action identified through biochemical and metabolic studies that can be explored computationally. drugbank.com The versatility of the pyrimidine scaffold allows it to be modified to target a vast array of biological processes, from antimicrobial to neurological applications, and computational predictions help navigate this chemical space. mdpi.com
Reaction Mechanism Elucidation
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediates, and transition states. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from theoretical studies on analogous aminopyrimidine structures and fundamental principles of organic chemistry.
Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction from reactants to products through a high-energy state known as the transition state or activated complex. mdpi.comelifesciences.orgnih.govarkat-usa.org Computational chemistry allows for the localization and characterization of these transient structures, providing critical information about the energy barriers of a reaction.
For aminopyrimidine derivatives, computational studies on related systems, such as dihydropyrimidinase, have utilized quantum mechanical cluster approaches based on density functional theory (DFT) to model the enzyme's active site and elucidate the reaction mechanism. researchgate.net These studies reveal that enzymatic reactions involving pyrimidine-like substrates often proceed through a series of steps, including nucleophilic attack and proton transfer, with the transition states stabilized by key amino acid residues in the active site. researchgate.net For instance, the hydrolysis of a pyrimidine ring might involve a nucleophilic attack by a hydroxide (B78521) ion, followed by proton abstraction and ring opening, with the transition state exhibiting partially formed and broken bonds. researchgate.net The energy of this transition state determines the rate of the reaction.
Table 1: Key Concepts in Transition State Theory
| Concept | Description |
|---|---|
| Transition State | The highest energy configuration along the reaction coordinate. It is an unstable, transient species. elifesciences.orgarkat-usa.org |
| Activated Complex | The molecular entity at the transition state, with partially formed and broken bonds. elifesciences.orgnih.gov |
| Reaction Coordinate | A parameter that represents the progress of a reaction from reactants to products. elifesciences.org |
| Potential Energy Surface | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. Transition states are saddle points on this surface. mdpi.comelifesciences.org |
Phosphorylation is a crucial biochemical process, and understanding its mechanism at a molecular level is vital. Computational studies on the phosphorylation of nucleoside analogs suggest that these reactions often proceed via an in-line displacement mechanism. nih.gov This mechanism involves the nucleophilic attack of a hydroxyl group on the phosphorus atom of a phosphate (B84403) donor (like ATP), with the attacking nucleophile, the phosphorus atom, and the leaving group aligned in a linear or near-linear geometry in the transition state.
Structure-Property Relationship Predictions
Computational models are powerful tools for predicting the physicochemical and biological properties of molecules based on their structure. These predictions are a cornerstone of modern drug discovery and development.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry for predicting the biological activity of compounds. nih.gov By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, QSAR models can guide the design of new, more potent molecules.
For aminopyrimidine derivatives, QSAR studies have been successfully applied to predict their activity as inhibitors of various enzymes, such as β-glucuronidase and protein kinases. nih.govdergipark.org.tr These studies often employ molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For instance, a QSAR study on aminopyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors revealed a strong correlation between the predicted and experimental activities, highlighting the predictive power of such models.
Table 2: Common Molecular Descriptors in QSAR Studies of Aminopyrimidines
| Descriptor Type | Examples | Relevance to Reactivity and Activity |
|---|---|---|
| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | Govern electrostatic interactions, nucleophilicity, and electrophilicity. |
| Steric | Molecular volume, surface area, shape indices | Influence how a molecule fits into a binding site. |
| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular graph. |
The biological activity of the this compound scaffold can be significantly modulated by the introduction of different substituents. Computational studies, particularly 3D-QSAR and molecular docking, are instrumental in understanding and predicting these effects.
Studies on various aminopyrimidine derivatives have demonstrated that the nature and position of substituents play a crucial role in their biological activity. For example, in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, the presence and length of an alkoxy chain at a specific position on an attached phenyl ring were found to be important for activity. nih.gov Similarly, a piperazinyl substituent at the C-4 position of the pyrimidine ring was identified as a key feature for potent inhibition. nih.govdergipark.org.tr
Molecular docking simulations can provide a visual and energetic understanding of how different substituents interact with the amino acid residues in the binding site of a target protein. For instance, hydrogen bond interactions between the aminopyrimidine ring and key residues in the hinge region of a kinase are often critical for inhibitory activity. nih.gov The addition of substituents that can form further favorable interactions, such as hydrogen bonds or hydrophobic interactions, can significantly enhance the binding affinity and, consequently, the biological activity. Conversely, bulky or unfavorably charged substituents can lead to steric clashes or electrostatic repulsion, thereby reducing activity. researchgate.netnih.gov
Vi. Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR for Proton Environment Identification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. For 4-Amino-5-methylpyrimidine, one would expect to observe distinct signals corresponding to the protons of the methyl group, the amino group, and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would provide crucial structural information.
Aromatic Protons: The protons on the pyrimidine ring would appear in the aromatic region of the spectrum.
Methyl Protons: The methyl group protons would likely appear as a singlet in the upfield region.
Amino Protons: The protons of the amino group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Aromatic Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region of the spectrum.
Methyl Carbon: The carbon of the methyl group would appear at the most upfield position.
2D NMR Techniques (e.g., HMQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC), are used to determine the connectivity between protons and the carbon atoms to which they are directly attached. In an HMQC spectrum of this compound, cross-peaks would correlate the signals in the ¹H NMR spectrum with the signals of their directly bonded carbons in the ¹³C NMR spectrum, confirming the C-H connectivities.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₇N₃), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating protonated molecules (e.g., [M+H]⁺). For this compound, this technique would be expected to produce a prominent ion corresponding to its protonated form, allowing for the confirmation of its molecular weight.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements within a sample. shimadzu.com The methodology involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma, which can reach temperatures between 6,000 K and 10,000 K. shimadzu.com This extreme heat atomizes the sample and then ionizes the resulting atoms. nih.gov These ions are subsequently guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for both qualitative and quantitative elemental analysis. shimadzu.com
While specific ICP-MS analysis data for this compound is not detailed in the available research, the technique serves a crucial role in the characterization of such compounds. Its primary application would be to verify the compound's purity by detecting and quantifying any trace metal impurities that may be present from the synthesis process or starting materials. Furthermore, ICP-MS can be used to confirm the presence and isotopic ratios of expected elements, although it is more commonly employed for metallic and certain non-metallic elements rather than the primary C, H, and N analysis. nih.govshimadzu.com For a pure sample of this compound, ICP-MS analysis would be expected to show the absence of any significant elemental contaminants, confirming the sample's high purity.
Table 1: Application of ICP-MS for this compound Analysis
| Analytical Target | Purpose | Expected Result for a Pure Sample |
|---|---|---|
| Trace Elements | Purity assessment, detection of residual catalysts or reagents. | Concentrations of metallic impurities below specified limits (e.g., parts-per-billion). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups: the amino (-NH2) group, the methyl (-CH3) group, and the pyrimidine ring structure. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. asianpubs.org The C-H stretching vibrations of the methyl group and the aromatic ring are expected just below and just above 3000 cm⁻¹, respectively. vscht.cz Vibrations associated with the pyrimidine ring, specifically C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. ripublication.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H asymmetric & symmetric stretching | Amino (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic (Pyrimidine Ring) |
| 3000 - 2850 | C-H stretching | Methyl (-CH₃) |
| 1650 - 1550 | Ring stretching | C=C and C=N (Pyrimidine Ring) |
| 1470 - 1430 | C-H bending | Methyl (-CH₃) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, scientists can calculate the electron density map of the crystal and, from that, deduce the exact positions of the atoms, as well as bond lengths and bond angles. wikipedia.org
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous structural information. It would confirm the planarity of the pyrimidine ring and provide precise measurements of all bond lengths (e.g., C-N, C=N, C-C, C-H) and bond angles within the molecule. Furthermore, this technique would reveal how the molecules pack together in the crystal lattice, including details about intermolecular interactions such as hydrogen bonding involving the amino group, which can significantly influence the compound's physical properties.
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
|---|---|
| Atomic Coordinates | The precise 3D position of every atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N). |
| Bond Angles | The angles formed between three connected atoms. |
| Crystal System & Space Group | The symmetry and packing arrangement of molecules in the crystal. |
UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Complexation
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu Molecules with π-electron systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands. These absorptions correspond to the promotion of electrons from a lower energy molecular orbital to a higher energy one, typically π → π* and n → π* transitions. researchgate.net
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the substituted pyrimidine ring. The π → π* transitions, which involve the delocalized electrons of the aromatic ring, typically occur at shorter wavelengths and have high molar absorptivity. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, generally appear at longer wavelengths and are of lower intensity. researchgate.net The positions of these absorption maxima (λmax) can be influenced by the solvent polarity and the pH of the solution, as these factors can affect the energy levels of the molecular orbitals. This technique is also valuable for studying the formation of charge-transfer complexes, where the pyrimidine derivative might act as an electron donor.
Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Orbitals Involved | Expected Wavelength Region |
|---|---|---|
| π → π* | Pi bonding to pi anti-bonding | Shorter wavelength (e.g., 200-280 nm) |
Vii. Biotechnological Production and Metabolic Engineering
Fermentation using Recombinant Microorganisms
The industrial production of thiamine (B1217682) and its intermediates through microbial fermentation is a key area of biotechnological research. By employing recombinant DNA technology, microorganisms such as Corynebacterium glutamicum and Bacillus subtilis can be engineered to become efficient cellular factories, overproducing and exporting these valuable compounds.
A significant challenge in metabolic engineering is the natural regulatory mechanism of feedback inhibition, where the final product of a pathway inhibits the activity of an early enzyme in that same pathway. This self-regulation prevents the overaccumulation of metabolites. To enhance production, this feedback inhibition must be bypassed.
One critical regulatory point is the phosphoenolpyruvate (B93156) (PEP)-pyruvate-oxaloacetate (OAA) node, which directs carbon flow into the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. nih.gov The enzyme phosphoenolpyruvate carboxylase (PEPC), which catalyzes the conversion of PEP to OAA, is often subject to strict allosteric inhibition by metabolites like aspartate and malate. nih.gov In Corynebacterium glutamicum, rationally designed mutations in the ppc gene, which encodes PEPC, have been shown to significantly reduce this feedback sensitivity. nih.gov For instance, introducing a single point mutation (N917G) in the PEPC enzyme of a lysine-producing strain of C. glutamicum resulted in a 37% improvement in lysine (B10760008) production, a product derived from the same OAA precursor pool relevant to pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net This was attributed to a 20% increase in in vitro PEPC activity and a 30% increase in the corresponding metabolic flux in the mutant strain. nih.gov Such strategies to deregulate key enzymes are fundamental to channeling metabolic flux towards the desired pyrimidine moiety of thiamine. nih.govresearchgate.net
Table 1: Engineered PEPC Mutants in C. glutamicum and Reduced Sensitivity to Inhibitors
| Mutant | Amino Acid Substitution | Inhibitor | IC₅₀ (mM) Wild-Type | IC₅₀ (mM) Mutant | Fold Increase in Resistance |
|---|---|---|---|---|---|
| LP917 | N917G | Aspartate | 0.25 | 1.8 | 7.2 |
| LP917 | N917G | Malate | 0.45 | 3.5 | 7.8 |
| LP862 | R862A | Aspartate | 0.25 | 1.5 | 6.0 |
| LP862 | R862A | Malate | 0.45 | 2.9 | 6.4 |
Data synthesized from studies on rational protein design to deregulate feedback inhibition. nih.gov
For an efficient fermentation process, the target compound must be secreted from the microbial cells into the culture medium, simplifying recovery and purification. google.com Genetic modifications can be introduced to facilitate this release. In Bacillus subtilis, specific mutations have been identified that not only deregulate thiamine production but also cause the microorganism to release thiamine products into the medium. google.com These mutations include the deletion of the thiL gene (encoding thiamin monophosphate kinase) and specific point mutations in genes encoding thiamin pyrophosphorylase (yloS) and transport proteins (yuaJ, ykoD). google.com Strains incorporating these mutations have been shown to overproduce thiamine products and release a substantial amount—often more than 75%—into the fermentation broth. google.comgoogle.com This engineered export is a critical step in developing economically viable biotechnological production platforms. google.com
Genetic Modification of Plants for Enhanced Thiamine Content
Biofortification of staple food crops with essential vitamins like thiamine is a major goal of agricultural biotechnology. Genetic engineering offers a powerful tool to increase the thiamine content in plants, addressing nutritional deficiencies in populations worldwide. nih.govnih.gov Strategies typically focus on the overexpression of key enzymes in the thiamine biosynthesis pathway. nih.gov
Thiamine is synthesized in plants through the convergence of two pathways that produce the pyrimidine and thiazole (B1198619) moieties, respectively. nih.gov The genes THIC (for the pyrimidine precursor, HMP-P) and THI1 or THI4 (for the thiazole precursor) are the first committed steps in these respective branches. nih.govscispace.com Research in the model plant Arabidopsis thaliana has demonstrated that constitutively overexpressing these genes can lead to a significant increase in thiamine levels. nih.govoup.com
While overexpressing a single gene, such as THIC or THI1, can increase intermediate accumulation, a multi-gene approach is often more effective. oup.comnih.gov Co-overexpression of both THIC and THI1 in Arabidopsis resulted in a total thiamine accumulation up to 3.4-fold higher in leaves and 2.6-fold higher in seeds compared to wild-type plants. nih.gov This indicates that a balanced enhancement of both the pyrimidine and thiazole branches is necessary to maximize the flux towards thiamine synthesis. nih.gov Furthermore, elevated thiamine levels in plants have been linked to enhanced tolerance to both biotic and abiotic stresses. oup.comfrontiersin.org
Table 2: Impact of Gene Overexpression on Thiamine Content in Arabidopsis thaliana
| Engineered Line | Overexpressed Gene(s) | Tissue | Fold Increase in Total Thiamin (vs. Wild-Type) |
|---|---|---|---|
| THI1 OE | THI1 | Leaf | ~2.0 |
| THIC OE | THIC | Leaf | No significant change |
| THI1 x THIC | THI1 and THIC | Leaf | ~3.4 |
| THI1 x THIC | THI1 and THIC | Seed | ~2.6 |
Data based on metabolic engineering studies in Arabidopsis. nih.gov
Biogenesis of Pyrimidine Moieties (HMP-P)
The biosynthesis of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P), is a fundamental process in organisms that produce this essential vitamin. nih.gov This biogenesis occurs through distinct metabolic pathways, with the most well-characterized routes found in bacteria/plants and fungi. In bacteria and plants, HMP-P is derived from an intermediate of the purine (B94841) biosynthetic pathway, 5-aminoimidazole ribotide (AIR). nih.govnih.gov In contrast, fungi such as Saccharomyces cerevisiae utilize a separate pathway involving vitamin B6 (pyridoxine) and histidine. nih.govyeastgenome.org These pathways highlight the diverse evolutionary strategies that have emerged for the synthesis of this crucial precursor.
In bacteria, such as Salmonella typhimurium and E. coli, as well as in plants, the synthesis of the HMP-P pyrimidine ring is intricately linked to the de novo purine biosynthesis pathway. nih.govijbs.com The key precursor molecule is 5-aminoimidazole ribotide (AIR), which serves as the last common intermediate shared between purine and thiamine synthesis. nih.govhmdb.ca This connection was established through genetic analyses of mutants that required both a purine and the pyrimidine moiety for growth. nih.gov
The conversion of AIR to HMP-P is a complex molecular rearrangement. nih.govresearchgate.net Detailed research using stable isotope labeling has elucidated the origin of the atoms in the final pyrimidine structure. nih.gov These studies demonstrated that the atoms from a single molecule of AIR are rearranged to form the new heterocyclic ring. nih.gov
Table 1: Atomic Fate Mapping from 5-Aminoimidazole Ribotide (AIR) to HMP
| Atom in HMP Structure | Origin in AIR Molecule | Citation |
| Methyl Carbon (at C2) | C-2' of the ribose moiety | nih.gov |
| N-1 | N-3 of the imidazole (B134444) ring | nih.gov |
| Amino Nitrogen (at C4) | Amino nitrogen of the imidazole ring | nih.gov |
This biosynthetic route demonstrates a metabolic economy, allowing the cell to divert a key metabolite from a primary pathway (purine synthesis) to produce an essential cofactor. nih.govnih.gov The reaction is catalyzed by the enzyme phosphomethylpyrimidine synthase, also known as ThiC. nih.gov
The enzymatic conversion of AIR to HMP-P is one of the most complex known rearrangement reactions in primary metabolism and is catalyzed by ThiC, a member of the radical S-adenosylmethionine (SAM) enzyme superfamily. nih.govnih.govnih.gov Radical SAM enzymes are renowned for catalyzing chemically challenging reactions that are difficult to achieve through other enzymatic mechanisms. nih.govfrontiersin.org
The general mechanism for these enzymes involves a [4Fe-4S] cluster that binds SAM. nih.gov Through a one-electron reduction, the enzyme cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical (dAdo•). nih.govfrontiersin.org This radical species initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, in this case, AIR. nih.gov
The resulting substrate radical undergoes a complex cascade of rearrangements, ultimately leading to the formation of HMP-P. nih.govnih.gov The process involves the cleavage and re-formation of multiple bonds, resulting in the production of formate (B1220265) and carbon monoxide as byproducts. nih.gov The entire intricate reaction occurs within the active site of the ThiC enzyme. nih.govacs.org
Table 2: Key Components of the ThiC-Catalyzed Reaction
| Component | Role in Reaction | Citation |
| Enzyme | ||
| ThiC (Phosphomethylpyrimidine Synthase) | Catalyzes the rearrangement of AIR to HMP-P | nih.govnih.gov |
| Substrate | ||
| 5-Aminoimidazole Ribotide (AIR) | The precursor molecule that is converted | nih.govnih.gov |
| Cofactor/Co-substrate | ||
| S-Adenosylmethionine (SAM) | Source of the initiating 5'-deoxyadenosyl radical | nih.gov |
| [4Fe-4S] Cluster | Mediates the reductive cleavage of SAM | nih.govfrontiersin.org |
| Products | ||
| 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) | The pyrimidine moiety of thiamine | nih.govnih.gov |
| Formate | Byproduct of the rearrangement | nih.gov |
| Carbon Monoxide | Byproduct of the rearrangement | nih.gov |
In fungi, including the model organism Saccharomyces cerevisiae, the biosynthesis of HMP does not originate from the purine pathway. nih.gov Instead, it is synthesized from precursors derived from the vitamin B6 (pyridoxine) and histidine metabolic pathways. nih.govyeastgenome.org This function is carried out by proteins encoded by the THI5 gene family. ebi.ac.uk
In S. cerevisiae, this family comprises four highly conserved, functionally redundant members: THI5, THI11, THI12, and THI13. nih.govebi.ac.uk The deletion of any single gene does not eliminate HMP synthesis, demonstrating their overlapping roles. nih.gov These genes are homologous to the nmt1 gene in Schizosaccharomyces pombe, which also functions in HMP biosynthesis. nih.govebi.ac.uk The THI5 protein utilizes pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, and histidine to construct the pyrimidine ring. nih.govyeastgenome.orgnih.gov
Interestingly, the fungal HMP-P synthase THI5 is a structural homolog of the bacterial protein ThiY. nih.govresearchgate.net ThiY is not an enzyme but rather a periplasmic binding protein that is part of an ABC transporter system involved in the uptake of HMP precursors for salvage pathways. nih.govresearchgate.net This structural similarity suggests a common evolutionary ancestor for these proteins despite their divergence in function from transport to synthesis. nih.gov
Table 3: Comparison of HMP-P Biosynthetic Pathways
| Feature | Bacteria & Plants | Fungi (e.g., S. cerevisiae) |
| Primary Precursor(s) | 5-Aminoimidazole Ribotide (AIR) | Pyridoxal Phosphate (PLP) & Histidine |
| Source Pathway | Purine Biosynthesis | Vitamin B6 & Histidine Metabolism |
| Key Enzyme/Gene Family | ThiC (a radical SAM enzyme) | THI5 Gene Family (THI5, THI11, etc.) |
| Reaction Type | Complex Radical Rearrangement | Not a radical SAM mechanism |
Viii. Future Directions and Emerging Research Areas
Design and Synthesis of Novel 4-Amino-5-methylpyrimidine Derivatives with Enhanced Bioactivity
The design and synthesis of novel derivatives of this compound are focused on enhancing their biological activity through strategic structural modifications. Researchers are exploring the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. A significant area of interest is the development of derivatives with potent kinase inhibitory activity, as kinases are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. wikipedia.org
The synthesis of these novel derivatives often involves multi-step reaction sequences. For example, scalable processes have been developed for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, starting from less expensive materials like 2-cyanoacetamide (B1669375) or malononitrile (B47326). tandfonline.com These synthetic strategies can be adapted to produce a diverse library of this compound analogs.
Recent studies have highlighted the bioactivity of various pyrimidine (B1678525) derivatives. For instance, trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and shown to exhibit antifungal, insecticidal, and anticancer properties. nih.gov Similarly, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been investigated as potential antimicrobial and anticancer agents. ingentaconnect.comacs.org The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the rational design of more potent this compound derivatives.
Table 1: Examples of Bioactive Pyrimidine Derivatives and their Activities
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Trifluoromethyl pyrimidine derivatives | Antifungal, insecticidal, anticancer | Some compounds showed excellent in vitro antifungal activity against various fungal strains. | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | Antimicrobial, anticancer | Showed significant inhibitory effects against certain bacteria and fungi, and antiproliferative activity against cancer cell lines. | ingentaconnect.comacs.org |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives | Antimicrobial | Some synthesized compounds exhibited promising antimicrobial activity, with two compounds showing activity similar to a reference drug. | benthamdirect.comfiveable.me |
| Pyridopyrimidine derivatives | EGFR inhibitors | Several synthesized derivatives prompted significantly higher EGFR inhibitory activity compared to Gefitinib. | benthamscience.com |
Advanced Mechanistic Studies of Enzyme-Compound Interactions
Understanding the molecular interactions between this compound derivatives and their target enzymes is crucial for the development of selective and potent inhibitors. Advanced mechanistic studies, including X-ray crystallography and computational modeling, are being employed to elucidate these interactions at an atomic level.
A key enzyme in the biosynthesis of thiamine (B1217682) (vitamin B1) is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) kinase (HMPPK), which catalyzes the phosphorylation of a derivative of this compound. tandfonline.com The crystal structure of HMPPK from Thermus thermophilus HB8 has been resolved, revealing a homodimeric structure with a Rossmann-like structural motif that is characteristic of nucleotide-binding proteins. tandfonline.com Structural analysis has identified key active site residues involved in catalysis, providing a basis for the rational design of inhibitors. tandfonline.com
Molecular docking studies are widely used to predict the binding modes of pyrimidine derivatives to their target enzymes. These studies have been applied to various pyrimidine-based compounds to understand their interactions with enzymes like cyclin-dependent kinase 2 (CDK2), Mps1, and lipoxygenase. nih.govacs.orgbenthamdirect.com These computational analyses help in identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity and selectivity of the inhibitors. For example, docking studies of pyrimidine derivatives with CDK2 have shown that compounds with chloro and cyano substituents exhibit strong binding scores. benthamdirect.com
Table 2: Key Enzymes and Interacting Residues with Pyrimidine Derivatives
| Enzyme | Interacting Residues | Method of Study | Key Findings | Reference |
|---|---|---|---|---|
| HMPP kinase | Ala16, Thr40, Gln42, Ala78, Val105 | X-ray Crystallography | Identified active site residues involved in catalysis. | tandfonline.com |
| Mps1 | I531, V539, M602, C604, G605, N606, I607, L654, I663, P673 | Molecular Docking and Dynamics | Revealed key hydrogen bonding and hydrophobic interactions. | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | - | Molecular Docking | Compounds with electron-withdrawing substituents showed better binding affinity. | benthamdirect.com |
| Lipoxygenase | - | Molecular Docking | Explained the inhibitory activity of synthesized dihydropyrimidine (B8664642) analogues. | acs.org |
Development of this compound-Based Therapeutics for Underexplored Diseases
The versatile biological activities of pyrimidine derivatives make them attractive scaffolds for developing therapeutics for a range of diseases, including those that are currently underexplored. The this compound core can be functionalized to target specific pathways implicated in various pathologies.
Rare Cancers: The development of therapies for rare cancers is often limited by the small patient populations. researchgate.net The adaptability of the pyrimidine scaffold allows for the design of targeted therapies against specific molecular drivers of these cancers. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their antiproliferative activity against breast cancer cell lines, with some compounds showing high selectivity. tandfonline.com The ability to modify the this compound core could lead to the discovery of potent and selective inhibitors for kinases or other targets relevant to rare malignancies.
Parasitic Diseases: Parasitic diseases like malaria continue to be a major global health issue, with drug resistance being a significant challenge. tandfonline.com Hybrid molecules combining the 4-aminoquinoline (B48711) core with pyrimidine moieties have shown potent antiplasmodial activity in the nanomolar range against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. tandfonline.com This suggests that this compound-based hybrids could be a promising avenue for the development of new antimalarial agents.
Viral Infections: The emergence of new viral diseases and the development of resistance to existing antiviral drugs necessitate the discovery of novel therapeutic agents. benthamdirect.com Pyrimidine derivatives have been reported to exhibit a wide range of antiviral activities against viruses such as influenza, dengue, and coronaviruses. benthamdirect.comrasayanjournal.co.in Specifically, pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this scaffold in designing new antiviral drugs. rasayanjournal.co.in
Neurodegenerative Diseases: The development of effective treatments for neurodegenerative diseases like Alzheimer's remains a significant challenge. ingentaconnect.com Some pyrimidine derivatives have been explored for their potential in treating such conditions. For example, certain piperazinyl pyrimidines have been identified as γ-secretase modulators, which could be beneficial in Alzheimer's disease. ingentaconnect.com The this compound scaffold could serve as a starting point for the design of new compounds targeting pathways involved in neurodegeneration.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational approaches are being increasingly applied to the discovery of pyrimidine-based compounds, including those derived from the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. benthamdirect.comtandfonline.com Machine learning algorithms are used to develop predictive QSAR models for pyrimidine derivatives, enabling the rapid screening of virtual libraries and the prioritization of compounds for synthesis and testing. benthamdirect.comtandfonline.com For example, a data-driven machine learning QSAR model has been developed for substituted pyrimidine and uracil-based derivatives to predict their antiproliferative activity against HeLa cervical cancer cells. benthamdirect.comtandfonline.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns and generate novel structures that are likely to be active against a specific target. This technology holds the potential to design novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic properties.
Table 3: Application of AI and Machine Learning in Pyrimidine Derivative Discovery
| AI/ML Technique | Application | Key Outcome | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting antiproliferative activity of pyrimidine derivatives. | Developed a predictive model that was validated with newly synthesized compounds. | benthamdirect.comtandfonline.com |
| Virtual Screening | Identifying novel inhibitors for biological targets. | Efficiently triaged large compound libraries to find potent hits. | wikipedia.orgbenthamscience.comarkat-usa.org |
| Molecular Docking | Predicting binding modes of pyrimidine derivatives to enzymes. | Provided insights into structure-activity relationships and guided lead optimization. | researchgate.net |
| Generative AI | Designing novel bioactive molecules. | Has the potential to create new pyrimidine derivatives with desired properties. | nih.gov |
Sustainable and Green Chemistry Approaches for Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. rasayanjournal.co.in The production of this compound and its derivatives can benefit from the adoption of sustainable and environmentally friendly synthetic methods.
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govrasayanjournal.co.in This approach reduces the number of synthetic steps, minimizes waste, and improves atom economy. Three-component reactions have been successfully used for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives in good to excellent yields. arkat-usa.org
Green Solvents and Catalysts: Traditional organic synthesis often relies on volatile and hazardous organic solvents. The use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental footprint of chemical processes. benthamscience.comrasayanjournal.co.in The synthesis of pyrimidine derivatives has been demonstrated in aqueous media, often with the aid of environmentally benign catalysts like citric acid. benthamscience.com Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols has been reported as a sustainable method. nih.gov
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can accelerate reaction rates, improve yields, and reduce byproduct formation. rasayanjournal.co.innih.gov Microwave irradiation has been successfully employed for the one-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives in water, resulting in high yields and short reaction times. nih.gov
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While not yet widely reported for the synthesis of this compound, the broader field of biocatalysis in pyrimidine metabolism suggests potential future applications in its production. wikipedia.orgfiveable.mecreative-proteomics.com
Table 4: Green Chemistry Approaches for Pyrimidine Synthesis
| Green Chemistry Approach | Description | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis with three or more reactants. | Reduced steps, minimal waste, high atom economy. | nih.govrasayanjournal.co.inarkat-usa.org |
| Green Solvents (e.g., water) | Use of environmentally benign solvents. | Reduced toxicity and environmental impact. | benthamscience.comrasayanjournal.co.in |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Faster reaction times, higher yields, reduced energy consumption. | rasayanjournal.co.innih.gov |
| Catalysis (e.g., Iridium, citric acid) | Use of catalysts to improve reaction efficiency. | Lower activation energy, increased reaction rates, improved selectivity. | nih.govbenthamscience.com |
Q & A
Q. Table 1. Synthetic Method Comparison
| Method | Key Reagents/Conditions | Yield Range | Purity Considerations |
|---|---|---|---|
| Catalytic amination | NH₃, catalyst, 80–120°C | 60–85% | Catalyst residue removal |
| Nucleophilic substitution | Amines, reflux (12–24 hrs), HCl work-up | 70–90% | Solvent selection, side-product filtration |
[Basic] How does the substitution pattern at positions 4 and 5 influence the chemical reactivity of this compound compared to its structural analogs?
The amino group at position 4 and methyl group at position 5 confer distinct reactivity:
- Electrophilic substitution : The amino group activates the pyrimidine ring for electrophilic attacks (e.g., nitration), while the methyl group sterically hinders certain reactions .
- Comparison with analogs : Unlike 4-Amino-5-hydroxymethylpyrimidine (a TPP precursor), the methyl group in this compound reduces hydrogen-bonding capacity, limiting enzyme interactions .
[Basic] What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Q. Table 2. Key Spectral Signatures
[Advanced] What experimental strategies can resolve contradictions between computational predictions and empirical data in structural analysis?
- Multi-technique validation : Cross-validate NMR/IR data with X-ray crystallography to address discrepancies in bond lengths or substituent orientation .
- Dynamic NMR studies : Use variable-temperature NMR to assess tautomerism or conformational flexibility that may explain anomalous splitting patterns .
[Advanced] How can nucleophilic substitution reactions be optimized to introduce diverse functional groups at the 4-amino position?
Q. Table 3. Optimization Parameters
[Advanced] What considerations are critical when using this compound as a structural analog in enzyme inhibition studies?
- Mimicking TPP interactions : Modify the methyl group to introduce hydroxyl or phosphate moieties (via oxidation or phosphorylation) to better replicate thiamine’s binding to enzymes like thiaminase-2 .
- Kinetic assays : Use isothermal titration calorimetry (ITC) to compare binding affinity with natural substrates .
[Advanced] What methodological approaches are recommended for evaluating the bioactivity of this compound derivatives in drug discovery?
- Stepwise derivatization : Synthesize carboxamide or carbonitrile derivatives via nucleophilic substitution (e.g., reacting with acyl chlorides or nitriles) to enhance bioavailability .
- In vitro screening : Use cell-based assays (e.g., IC₅₀ determination) to assess cytotoxicity and target specificity, prioritizing derivatives with <10 µM activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
